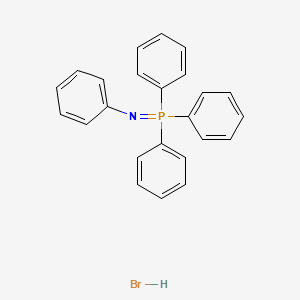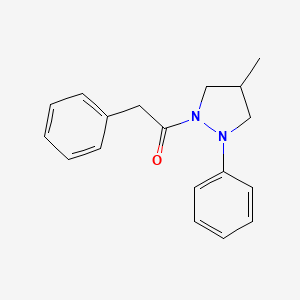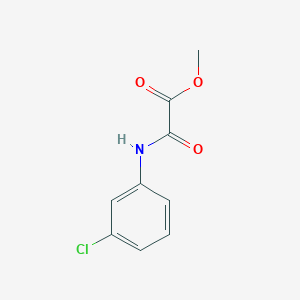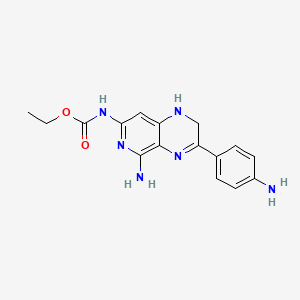
(Z)-amino-hydrazinyl-hydrazinylidenephosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-amino-hydrazinyl-hydrazinylidenephosphanium is a unique chemical compound that has garnered interest in various scientific fields due to its distinctive structure and potential applications. This compound is characterized by the presence of both hydrazinyl and phosphonium groups, which contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-amino-hydrazinyl-hydrazinylidenephosphanium typically involves the reaction of hydrazine derivatives with phosphonium salts under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include ethanol and acetonitrile, which facilitate the dissolution of reactants and the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-amino-hydrazinyl-hydrazinylidenephosphanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, which may have different reactivity and applications.
Reduction: Reduction reactions can convert this compound into more reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-amino-hydrazinyl-hydrazinylidenephosphanium is used as a reagent in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic pathways and the study of reaction mechanisms.
Biology
In biological research, this compound is explored for its potential as a biochemical probe. Its ability to interact with various biomolecules can help elucidate biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, offering possibilities for drug development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes, including catalysis and material synthesis.
Mécanisme D'action
The mechanism of action of (Z)-amino-hydrazinyl-hydrazinylidenephosphanium involves its interaction with molecular targets through its hydrazinyl and phosphonium groups. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (Z)-amino-hydrazinyl-hydrazinylidenephosphanium include other hydrazinyl and phosphonium derivatives, such as:
- Hydrazinylidenephosphanium
- Aminophosphonium compounds
- Hydrazinyl derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of hydrazinyl and phosphonium groups in a single molecule. This dual functionality provides it with distinctive reactivity and versatility, making it valuable in a wide range of scientific and industrial applications.
Propriétés
Formule moléculaire |
H7N5P+ |
|---|---|
Poids moléculaire |
108.06 g/mol |
Nom IUPAC |
(Z)-amino-hydrazinyl-hydrazinylidenephosphanium |
InChI |
InChI=1S/H7N5P/c1-4-6(3)5-2/h1-2H2,(H3,3,4,5)/q+1 |
Clé InChI |
RBWUQADUCVQXCF-UHFFFAOYSA-N |
SMILES isomérique |
NN/[P+](=N\N)/N |
SMILES canonique |
NN[P+](=NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[[2-(dipropylamino)-2-oxoethyl]-methylamino]ethyl-methylamino]-N,N-dipropylacetamide](/img/structure/B14409090.png)
![1a,7a-Dihydronaphtho[2,3-b]oxirene](/img/structure/B14409095.png)
![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol](/img/structure/B14409102.png)
![ethyl N-[(E)-[(1Z)-1-(ethoxycarbonylhydrazinylidene)propan-2-ylidene]amino]carbamate](/img/structure/B14409104.png)







![(4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane](/img/structure/B14409138.png)


